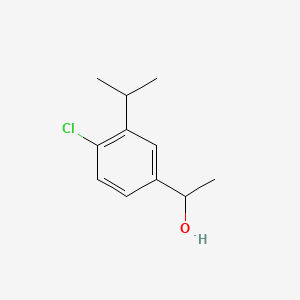

1-(4-Chloro-3-isopropylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-(4-chloro-3-propan-2-ylphenyl)ethanol |

InChI |

InChI=1S/C11H15ClO/c1-7(2)10-6-9(8(3)13)4-5-11(10)12/h4-8,13H,1-3H3 |

InChI Key |

CKSSBVMMSSBCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)O)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 4 Chloro 3 Isopropylphenyl Ethanol

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol group, situated on a benzylic carbon, is a primary site of reactivity. Its transformations are characteristic of secondary alcohols but are significantly influenced by the adjacent aromatic ring, which can stabilize cationic intermediates.

Selective Oxidation Pathways (e.g., to the corresponding ketone)

The secondary alcohol moiety of 1-(4-chloro-3-isopropylphenyl)ethanol can be selectively oxidized to yield the corresponding ketone, 1-(4-chloro-3-isopropylphenyl)ethanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can achieve this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common laboratory oxidants for benzylic alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and potassium dichromate in acidic media, as well as manganese dioxide (MnO₂). Milder and more selective methods have also been developed, utilizing reagents like trichloroisocyanuric acid or hypervalent iodine compounds (e.g., Dess-Martin periodinane). bohrium.comnih.gov The reaction mechanism generally involves the removal of the hydroxyl proton and the hydrogen atom from the benzylic carbon.

A summary of typical oxidation reactions for secondary benzylic alcohols is presented in the table below.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid, Acetone | Ketone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |

| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Ketone |

| Trichloroisocyanuric Acid (TCCA) | CH₂Cl₂/CH₃CN, H₂O | Ketone |

Nucleophilic Substitution Reactions at the Benzylic Carbon (General Alcohol Reactivity)

The hydroxyl group of an alcohol is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group, water. This protonation facilitates nucleophilic substitution at the benzylic carbon. The resulting carbocation is stabilized by resonance with the adjacent aromatic ring, favoring an SN1-type mechanism.

Once the carbocation is formed, it can be attacked by a variety of nucleophiles. For instance, reaction with hydrohalic acids (e.g., HBr, HCl) will lead to the corresponding 1-(1-haloethyl)-4-chloro-3-isopropylbenzene. The reaction of substituted 1-phenylethyl systems has been studied, confirming the propensity for nucleophilic substitution at this benzylic position. rsc.org

Dehydration and Elimination Reaction Mechanisms (General Alcohol Reactivity)

In the presence of strong acids and heat, this compound can undergo dehydration to form 4-chloro-3-isopropylstyrene. This elimination reaction typically proceeds through an E1 mechanism due to the stability of the benzylic carbocation intermediate that forms upon loss of water.

The process is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to generate the carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon (the methyl group), leading to the formation of a double bond. Catalysts such as sulfuric acid, phosphoric acid, or acidic metal oxides are commonly employed for this transformation. rsc.org Studies on the dehydration of similar structures, like 1-phenylethanol (B42297) and 1-(4-chlorophenyl)ethanol, have shown that this is an efficient pathway to produce substituted styrenes. acs.orgnih.gov

Chemical Modifications of the Aromatic Ring System

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups. The regiochemical outcome of such reactions is governed by the directing effects of the three substituents already present: the chloro group, the isopropyl group, and the 1-hydroxyethyl group.

Chloro Group: Halogens are deactivating yet ortho, para-directing. The inductive effect (electron-withdrawing) deactivates the ring towards electrophilic attack, while the resonance effect (electron-donating) directs incoming electrophiles to the ortho and para positions. wikipedia.org

Isopropyl Group: Alkyl groups are activating and ortho, para-directing due to positive inductive effects and hyperconjugation. youtube.com

1-Hydroxyethyl Group: This group is also considered activating and ortho, para-directing.

The positions on the aromatic ring are numbered as follows: C1 (bearing the 1-hydroxyethyl group), C2, C3 (bearing the isopropyl group), C4 (bearing the chlorine), C5, and C6. The available positions for substitution are C2, C5, and C6.

The combined directing effects are as follows:

The 1-hydroxyethyl group at C1 directs to C2 and C6.

The isopropyl group at C3 directs to C2 and C4 (blocked) and C6.

The chloro group at C4 directs to C3 (blocked) and C5.

Considering these effects, the most likely positions for electrophilic attack are C2, C5, and C6. The C2 and C6 positions are activated by both the 1-hydroxyethyl and isopropyl groups, making them electronically favored. However, the C2 position is sterically hindered by the adjacent isopropyl group. The C6 position is activated by two groups and is less sterically hindered than C2. The C5 position is primarily directed by the chloro group and is less activated. Therefore, electrophilic substitution is most likely to occur at the C6 position , with some potential for substitution at the C5 and C2 positions depending on the steric demands of the electrophile.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH(OH)CH₃ | 1 | Activating | ortho, para (to C2, C6) |

| -CH(CH₃)₂ | 3 | Activating | ortho, para (to C2, C4, C6) |

| -Cl | 4 | Deactivating | ortho, para (to C3, C5) |

Transformations Involving the Halogen (Chlorine) Atom

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. The C-Cl bond in aryl halides is stronger than in alkyl halides due to the sp² hybridization of the carbon and partial double bond character arising from resonance of the chlorine lone pairs with the aromatic π-system. youtube.com Consequently, reactions such as hydrolysis with aqueous base require harsh conditions of high temperature and pressure and are not typically observed in a laboratory setting.

While direct nucleophilic aromatic substitution (SNAr) is difficult, the chlorine can be replaced under specific circumstances. For SNAr to occur readily, the aromatic ring must be substituted with strong electron-withdrawing groups (typically nitro groups) at the ortho and/or para positions relative to the halogen. As this compound lacks such strong activating groups, this pathway is unfavorable.

Alternatively, the chlorine atom can be involved in transformations via organometallic intermediates. For example, reaction with magnesium could form a Grignard reagent, or it could participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), which would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Isopropyl Group Reactivity and Potential Transformations

The isopropyl group attached to the aromatic ring is generally stable. However, the benzylic carbon of the isopropyl group (the carbon atom directly attached to the aromatic ring) is susceptible to certain transformations, particularly under more forcing conditions.

One potential transformation is benzylic oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the isopropyl group. Depending on the reaction conditions, this could lead to the formation of a tertiary alcohol, a ketone (by cleavage of a methyl group), or ultimately a carboxylic acid at that position.

Another potential reaction is benzylic halogenation, which typically proceeds via a free radical mechanism. In the presence of a radical initiator (e.g., UV light or AIBN) and a halogen source (e.g., N-bromosuccinimide), the benzylic hydrogen of the isopropyl group can be substituted with a halogen atom. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions to further functionalize the isopropyl group.

It is important to note that the secondary alcohol of the 1-hydroxyethyl group is also susceptible to oxidation and would likely react under conditions designed to transform the isopropyl group. Selective transformation of the isopropyl group in the presence of the secondary alcohol would therefore represent a significant synthetic challenge.

Table 3: Potential Transformations of the Isopropyl Group

| Reaction Type | Reagents | Potential Product(s) | Key Considerations |

|---|---|---|---|

| Benzylic Oxidation | KMnO4, H2CrO4 | Tertiary alcohol, ketone, carboxylic acid | Over-oxidation and reaction at the secondary alcohol are likely |

Comprehensive Stereochemical Investigations of 1 4 Chloro 3 Isopropylphenyl Ethanol

Methodologies for Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms at the chiral center of 1-(4-chloro-3-isopropylphenyl)ethanol is a crucial step in its characterization. The two principal non-empirical methods for this purpose are single-crystal X-ray diffraction of a suitable derivative and chiroptical spectroscopy combined with theoretical calculations.

Single-Crystal X-ray Diffraction of Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule, which includes its absolute configuration. springernature.comed.ac.uk Since this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for SCXRD can be challenging. researchgate.net A common strategy to overcome this is to synthesize a crystalline derivative. For this alcohol, derivatization with a chiral, enantiomerically pure reagent, such as camphorsultam dichlorophthalic acid, can yield a diastereomeric ester that is more likely to crystallize. consensus.app

The process involves reacting the enantiomerically pure sample of this compound with the derivatizing agent. Once a suitable single crystal of the resulting diastereomer is grown, it is analyzed by X-ray diffraction. The presence of the heavy chlorine atom in the molecule and potentially other heavy atoms in the derivative enhances anomalous dispersion, which is the physical phenomenon that makes the determination of the absolute structure possible. ed.ac.uk By analyzing the diffraction data, specifically the intensities of Bijvoet pairs, the absolute configuration of the entire molecule, including the stereocenter of the original alcohol, can be unambiguously assigned. springernature.comconsensus.app

Chiroptical Spectroscopy

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for assigning absolute configuration, especially when crystallization is not feasible. nih.govmdpi.com

For this compound, the procedure would involve recording the experimental ECD or VCD spectrum of a pure enantiomer. Concurrently, quantum chemical calculations (using Density Functional Theory, DFT) are performed to predict the theoretical spectra for both the (R)- and (S)-configurations. The calculated spectra are then compared to the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for one of the configurations allows for the assignment of the absolute configuration. nih.gov Studies on the parent compound, 1-phenylethanol (B42297), have successfully used this combinatorial approach to determine its absolute configuration and predominant conformation in solution. nih.gov

Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Once the absolute configuration is known, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. Chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this assessment.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used method for separating and quantifying enantiomers. nih.govsigmaaldrich.com For this compound, a racemic mixture would be injected onto an HPLC system equipped with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are highly versatile and often successful in resolving chiral alcohols. mdpi.comnih.gov

Method development involves screening different CSPs and mobile phases to achieve baseline separation of the two enantiomer peaks. mdpi.comresearchgate.net The mobile phase composition, including the type of organic modifier (e.g., isopropanol (B130326), ethanol) and additives, can be adjusted to optimize resolution. researchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric purity.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Assessment This table presents hypothetical data typical for the chiral separation of a substituted phenylethanol derivative.

| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (ee) % |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 8.54 | 9.78 | 2.15 | 98.5% (S) |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (B145695) (85:15) | 11.21 | 12.53 | 1.89 | 98.6% (S) |

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. kaist.ac.kr This can be achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov

A common approach involves adding a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR sample of the chiral alcohol. The shift reagent forms transient diastereomeric complexes with each enantiomer, causing the signals in the ¹H NMR spectrum to "split." kaist.ac.kr For this compound, the methine proton (-CHOH) or methyl proton (-CH₃) signals would likely resolve into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The integration of these signals allows for the direct determination of the enantiomeric ratio. nih.gov

Alternatively, reacting the alcohol with a chiral derivatizing agent, like Mosher's acid chloride, forms a stable mixture of diastereomeric esters. nih.goved.gov These diastereomers have distinct NMR spectra, allowing for straightforward quantification of their ratio and, by extension, the enantiomeric purity of the starting alcohol. nih.gov

Mechanistic Insights into Stereoselectivity in Synthetic Routes

Enantiomerically pure this compound is typically produced via the asymmetric reduction of its corresponding prochiral ketone, 1-(4-chloro-3-isopropylphenyl)ethanone. The mechanism by which stereoselectivity is achieved depends heavily on the chosen synthetic route and catalyst. wikipedia.org

The reduction can be accomplished using various methods, including enzymatic reductions and catalytic transfer hydrogenations. researchgate.netacs.org

Enzymatic Reduction

Biocatalysts, such as ketoreductases (KREDs) from yeast or other microorganisms, are highly effective for the stereoselective reduction of ketones. researchgate.netrsc.org The ketone substrate, 1-(4-chloro-3-isopropylphenyl)ethanone, enters the enzyme's active site, which is itself a chiral environment. The enzyme orients the ketone in a specific conformation relative to a cofactor (e.g., NADPH). The hydride is then delivered to one specific face (either the re or si face) of the carbonyl group. This facial selectivity is governed by steric and electronic interactions between the substrate and the amino acid residues of the active site, leading to the formation of predominantly one enantiomer of the alcohol. acs.orgrsc.org

Catalytic Asymmetric Reduction

In chemical catalysis, a chiral catalyst or ligand is used to control the stereochemical outcome. wikipedia.org For example, in asymmetric transfer hydrogenation, a ruthenium or rhodium catalyst complexed with a chiral ligand (e.g., a chiral diamine or amino alcohol) is often used. The mechanism involves the formation of a metal-hydride species. The prochiral ketone coordinates to the chiral metal complex in a sterically preferred manner. The hydride is then transferred from the metal to the carbonyl carbon. The steric bulk of the ligand and the substituents on the ketone (the chloro, isopropyl, and phenyl groups) dictate the preferred transition state geometry, thereby directing the hydride attack to one face of the ketone and producing the alcohol with high enantioselectivity. wikipedia.orgmdpi.com

Table 2: Representative Stereoselectivity in the Synthesis of Chiral Alcohols This table presents typical results for the asymmetric reduction of a substituted acetophenone (B1666503), illustrating how different catalytic systems can favor opposite enantiomers.

| Catalyst/Reagent | Reducing Agent | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) % |

|---|---|---|---|---|

| Ketoreductase (e.g., from Pichia glucozyma) | Isopropanol | (S) | >99 | >99 |

| (R,R)-RuCl[(p-cymene)(TsDPEN)] | Formic Acid | (R) | 98 | 97 |

| (S,S)-RuCl[(p-cymene)(TsDPEN)] | Formic Acid | (S) | 99 | 98 |

Advanced Computational and Theoretical Studies on 1 4 Chloro 3 Isopropylphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, providing insights that are complementary to experimental data. For a molecule like 1-(4-Chloro-3-isopropylphenyl)ethanol, such calculations would typically be performed using a basis set like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. biointerfaceresearch.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov For aromatic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In the case of this compound, the HOMO would likely be concentrated on the substituted phenyl ring, which acts as the primary electron-donating moiety. The LUMO, conversely, would also be located over the aromatic system, particularly in regions influenced by the electron-withdrawing chlorine atom. The energy gap would indicate the molecule's propensity to engage in charge transfer interactions. For instance, in a related compound, the calculated HOMO-LUMO energy gap was found to be significant, suggesting high kinetic stability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Aromatic Compound (Note: Data is hypothetical and for illustrative purposes only, as specific data for the target compound is unavailable.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. theaic.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The chlorine atom would also contribute to a negative potential region. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, making it a potential hydrogen bond donor. nih.gov The aromatic ring itself would display a complex potential landscape influenced by the competing electronic effects of the isopropyl (electron-donating) and chloro (electron-withdrawing) substituents. theaic.org

Mulliken Atomic Charges and Charge Distribution Investigations

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a quantitative picture of electron distribution. wikipedia.orguni-muenchen.de These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. While Mulliken charges are known to be sensitive to the choice of basis set, they offer valuable qualitative insights into the electronic structure. wikipedia.org

In this compound, the Mulliken charge analysis would likely reveal a significant negative charge on the oxygen and chlorine atoms, consistent with their high electronegativity. The carbon atom attached to the hydroxyl group and the carbon atom bonded to the chlorine atom would exhibit positive charges. The hydrogen atoms, particularly the one in the hydroxyl group, would also carry a partial positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules. For example, in a study of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, Mulliken charge analysis was used to detail the electron distribution across the molecule. mdpi.com

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Benzyl (B1604629) Alcohol Derivative (Note: This data is for a related compound, 2,6-dichlorobenzyl alcohol, and serves as an example.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O | -0.65 |

| C (bonded to O) | 0.25 |

| H (of OH) | 0.45 |

Bond Lengths, Bond Angles, and Dihedral Angle Characterization

Quantum chemical calculations can provide highly accurate predictions of a molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. These optimized geometric parameters correspond to the molecule's minimum energy conformation. Comparing these calculated values with experimental data, where available, can validate the computational model. researchgate.net

For this compound, DFT calculations would predict the specific lengths of the C-C bonds within the aromatic ring, the C-Cl bond, the C-O bond, and the bonds within the isopropyl and ethanol (B145695) fragments. Similarly, the bond angles around the tetrahedral carbon of the ethanol group and the planar carbons of the phenyl ring would be determined. Dihedral angles are particularly important for defining the three-dimensional shape of the molecule, such as the rotation around the bond connecting the phenyl ring to the ethanol side chain. In related crystal structures of chlorophenyl derivatives, these parameters have been precisely determined and often show good agreement with theoretical calculations. biointerfaceresearch.comnih.govnih.gov

Table 3: Selected Optimized Bond Lengths for a Structurally Related Compound (Note: Data is hypothetical and for illustrative purposes.)

| Bond | Bond Length (Å) |

|---|---|

| C-Cl | 1.74 |

| C-O | 1.43 |

| C-C (aromatic) | 1.39 - 1.41 |

Table 4: Selected Optimized Bond Angles for a Structurally Related Compound (Note: Data is hypothetical and for illustrative purposes.)

| Angle | Bond Angle (°) |

|---|---|

| C-C-O | 112.5 |

| C-C-Cl | 119.8 |

Conformational Landscape Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C and C-O bonds in the side chain), multiple stable conformations, or conformers, can exist. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule. This can be achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. ucdavis.edu By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules. ucdavis.edu For this compound, an MD simulation could reveal the preferred conformations in different environments (e.g., in a solvent or in the solid state) and the timescales of transitions between these conformations. Such simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical system.

Intermolecular Interaction Analysis and Crystal Packing Phenomena

In the solid state, molecules arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is determined by the nature and strength of intermolecular interactions. For derivatives of this compound, these interactions would include hydrogen bonds, halogen bonds, and van der Waals forces.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenyl)ethanol |

| 2,6-dichlorobenzyl alcohol |

Reaction Mechanism Elucidation through Computational Transition State Modeling

The formation of this compound from its corresponding ketone is a prochiral reduction, meaning that the planar carbonyl group can be attacked by a hydride reagent from two opposite faces (pro-R and pro-S), leading to the formation of a new stereocenter. The enantiomeric excess of the final product is determined by the relative energy barriers of the transition states for these two competing pathways. Computational transition state modeling, particularly using Density Functional Theory (DFT), has become an essential tool for elucidating the mechanisms of such reactions and predicting their stereoselectivity. nih.govunipi.it

Theoretical investigations into the asymmetric reduction of substituted acetophenones have revealed that the stereochemical outcome is governed by a delicate interplay of steric and electronic factors within the transition state assembly. rsc.org In catalyzed reductions, such as those employing chiral oxazaborolidines (CBS catalysts) or transition metal complexes, the geometry of the catalyst-substrate complex is paramount in dictating the facial selectivity of the hydride attack. nih.govresearchgate.net

Computational models of these reactions typically involve the construction of the transition state structures for the formation of both the (R)- and (S)-enantiomers of the alcohol. The relative energies of these transition states are then calculated, with the lower energy pathway corresponding to the major product enantiomer. For instance, in the asymmetric reduction of acetophenone (B1666503) derivatives, the difference in the activation free energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess of the product. researchgate.net

A representative example from the computational study of a substituted acetophenone reduction highlights the energy differences between the transition states leading to the major and minor products. In one such study on a related system, the transition state leading to the major diastereomer was found to be lower in energy by 2.4 kcal/mol compared to the transition state for the minor diastereomer. researchgate.net This energy difference was attributed to unfavorable steric interactions in the minor transition state. researchgate.net

The following interactive data table illustrates the kind of data generated from such computational studies on analogous acetophenone reductions.

| Transition State | Relative Energy (kcal/mol) | Key Steric Interaction | Predicted Outcome |

| TS-Major | 0.0 | Favorable | Major Enantiomer |

| TS-Minor | +2.4 | Unfavorable | Minor Enantiomer |

This data is representative of findings for substituted acetophenones and is used here to illustrate the principles of computational transition state modeling.

For this compound, the presence of the chloro and isopropyl substituents on the phenyl ring would be expected to influence the electronic properties and steric bulk of the substrate. Computational modeling would be instrumental in quantifying these effects on the transition state energies. The steric hindrance imposed by the isopropyl group, in particular, would likely play a significant role in differentiating the energies of the competing transition states in an asymmetric reduction, thereby influencing the enantioselectivity of the reaction.

Exploration of Applications and Biological Research Contexts Limited to Non Clinical and Non Human Studies

Role as an Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals (e.g., fungicides)

While direct evidence for the use of 1-(4-chloro-3-isopropylphenyl)ethanol as a commercial intermediate is not extensively documented, its structural analogs, such as 4-chlorophenylethanol, are recognized as crucial precursors in the synthesis of certain agrochemicals. For instance, 4-chlorophenylethanol is a key intermediate in the production of the triazole fungicide Nibenazole. sigmaaldrich.com The synthesis process often involves the reduction of the corresponding acetophenone (B1666503). This established synthetic pathway suggests that this compound could similarly serve as a valuable intermediate.

The presence of the chloro, isopropyl, and ethanol (B145695) functional groups on the phenyl ring allows for various chemical modifications, making it a plausible precursor for a range of specialized chemicals. The core structure is particularly relevant to the development of fungicides, where the substituted phenyl ethanol moiety is often a key component of the final active ingredient. For example, compounds like Difenoconazole, a broad-spectrum fungicide, feature a complex structure built upon a chlorinated phenyl ring. google.com

Table 1: Examples of Related Phenyl Ethanol Intermediates in Chemical Synthesis

| Compound Name | Application/Role |

|---|---|

| 4-Chlorophenylethanol | Key intermediate for the fungicide Nibenazole sigmaaldrich.com |

| 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | Important intermediate for antifungal drugs like miconazole (B906) and econazole (B349626) google.com |

This table is generated based on available data for structurally similar compounds to illustrate the potential roles of this compound.

Utilization as a Scaffold for the Rational Design of Novel Organic Building Blocks

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. this compound possesses the necessary characteristics to be considered a versatile organic building block. Its utility as a scaffold stems from its distinct functional regions:

The Hydroxyl Group (-OH): This alcohol functional group is a primary site for chemical reactions. It can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions, providing a gateway to a wide array of derivatives.

The Substituted Phenyl Ring: The aromatic ring itself can undergo further electrophilic substitution, although the existing chloro and isopropyl groups will direct the position of new substituents.

The Chloro and Isopropyl Groups: These substituents influence the electronic properties and steric hindrance of the molecule, which can be fine-tuned in the rational design of new compounds with specific desired properties.

The combination of these features allows chemists to use this compound as a starting point for creating libraries of new molecules for various research applications, including materials science and medicinal chemistry.

Mechanistic Studies of Biological Activity in Non-Human Systems (e.g., enzyme inhibition studies in vitro, anti-pathogen activity of derivatives in plant systems)

There is a lack of specific research in the public domain detailing the mechanistic biological activity of this compound in non-human systems.

Generally, alcohols can interact with various enzymes. For example, a wide range of alcohols are known to be substrates for alcohol dehydrogenases (ADHs), enzymes that play a role in their metabolism. nih.gov However, without experimental data, it is not possible to determine if this compound or its derivatives act as substrates or inhibitors for specific enzymes.

Similarly, while its structural similarity to fungicide precursors suggests that its derivatives might exhibit anti-pathogen activity in plant systems, no specific studies have been published to confirm this or to elucidate the potential mechanism of action. Research on other chlorinated phenyl derivatives has shown a range of biological activities, but direct extrapolation to this specific compound is not scientifically valid without dedicated studies.

Structure-Activity Relationship (SAR) Investigations for Derivatives in Non-Human Biological Systems

Currently, there are no published structure-activity relationship (SAR) studies for derivatives of this compound in non-human biological systems.

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. Such studies would involve synthesizing a series of derivatives of this compound, systematically altering parts of the molecule (e.g., changing the isopropyl group to other alkyl groups, moving the position of the chlorine atom, or modifying the ethanol side chain), and then testing the biological activity of these new compounds in a relevant assay. The absence of such studies in the literature indicates that this particular chemical scaffold has not been extensively explored for its potential biological effects in a systematic way.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.